molecular formula C9H5Cl2NO B1498307 5,7-Dichloroquinolin-2(1H)-one CAS No. 835903-13-4

5,7-Dichloroquinolin-2(1H)-one

Cat. No.: B1498307
CAS No.: 835903-13-4
M. Wt: 214.04 g/mol
InChI Key: POPQNDNLFIICBS-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-quinolone is a chemical compound with the molecular formula C9H5Cl2NO . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines and their derivatives have a broad spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .


Synthesis Analysis

The synthesis of quinoline derivatives like 5,7-Dichloro-2-quinolone often involves chemical modification of the quinoline core, which is a common approach in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-2-quinolone is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The positions of the chlorine atoms at the 5 and 7 locations on the quinoline ring are key to its chemical properties and biological activity .


Chemical Reactions Analysis

Quinoline derivatives, including 5,7-Dichloro-2-quinolone, are known to undergo various chemical reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Scientific Research Applications

Antibacterial Agents

5,7-Dichloro-2-quinolone is part of the quinolone family, which are broad-spectrum antibacterial agents. They are used extensively in clinical and veterinary medicine. Resistance to quinolones has become a significant issue due to their overuse, leading to bacteria developing mechanisms like target alterations and decreased accumulation (Ruiz, 2003). Novel quinolone analogues have been synthesized to enhance activity against bacterial diseases, by substituting at different sites on the quinolone molecule (Naeem et al., 2016).

Structural and Clinical Developments

Quinolones, including 5,7-Dichloro-2-quinolone, have seen significant development since their discovery. Manipulation of the quinolone molecule, such as fluorination or chlorine substitution, has improved the breadth and potency of antibacterial activity and pharmacokinetics. However, some structural changes have correlated with specific adverse effects (Emami et al., 2005).

Mechanism of Action and Resistance

The mechanism of quinolone action involves converting targets like gyrase and topoisomerase IV into toxic enzymes that fragment the bacterial chromosome. The rise in quinolone resistance threatens the clinical utility of this drug class. Resistance mechanisms include target-mediated resistance, plasmid-mediated resistance, and chromosome-mediated resistance (Aldred et al., 2014).

Multivalent Scaffold in Medicinal Chemistry

The 4-quinolone-3-carboxylic acid motif, a part of the 5,7-Dichloro-2-quinolone structure, is a privileged structure in medicinal chemistry. It has been used to obtain new compounds with antibacterial, antitumor, anti-HIV, and cannabinoid receptor modulating activities (Mugnaini et al., 2009).

Covalently Appended Quinolones on DNA Duplexes

When quinolones are covalently attached to oligonucleotides, they stabilize duplexes against thermal denaturation. The stabilizing effect has been demonstrated across various quinolones. The three-dimensional structure of these complexes provides insights into how quinolones block the re-ligation of DNA strands in the active site of gyrases (Tuma et al., 2002).

Antimitotic Activity

5,7-Dichloro-2-quinolone derivatives have been studied for their antimitotic activity as potential antitumor agents. Compounds from this group induced cell cycle arrest in the G2/M phase and showed antiproliferative activity against various cancer cell lines (Hadjeri et al., 2004).

Toxicity to Aquatic Organisms

The toxicity of quinolones, including 5,7-Dichloro-2-quinolone, to aquatic organisms such as bacteria has been studied. Quinolones are highly toxic to marine bacterium Vibrio fischeri, indicating significant ecological implications (Backhaus et al., 2000).

Mechanism of Action

Target of Action

The primary targets of 5,7-Dichloro-2-quinolone are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial viability as they are involved in the replication, transcription, and repair of bacterial DNA .

Mode of Action

5,7-Dichloro-2-quinolone inhibits the activity of DNA gyrase and topoisomerase IV by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by 5,7-Dichloro-2-quinolone affects the DNA supercoiling process, which is a part of the DNA replication and transcription pathways . This disruption leads to the cessation of these pathways, resulting in the inability of the bacteria to replicate and transcribe DNA, ultimately leading to cell death .

Pharmacokinetics

Quinolones, in general, are known for their broad-spectrum antibacterial activity, high oral bioavailability, and excellent tissue penetration . These properties contribute to their bioavailability, making them effective in treating various bacterial infections .

Result of Action

The result of the action of 5,7-Dichloro-2-quinolone is the death of bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, which are vital processes for bacterial survival . This leads to the cessation of these processes, resulting in bacterial cell death .

Action Environment

The action of 5,7-Dichloro-2-quinolone can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used. It has been found that 5,7-Dichloro-2-quinolone is preferentially solvated by water in water-rich compositions, while in intermediate and co-solvent-rich compositions, it is preferentially solvated by DMSO . This can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-2-quinolone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By stabilizing the enzyme-DNA complex, 5,7-Dichloro-2-quinolone prevents the re-ligation of the DNA strands, leading to the inhibition of bacterial growth and cell death . Additionally, it interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 5,7-Dichloro-2-quinolone on different cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In eukaryotic cells, 5,7-Dichloro-2-quinolone has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . It can induce apoptosis in cancer cells by triggering cell cycle arrest and DNA damage . The compound’s ability to modulate gene expression and influence cellular metabolism makes it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, 5,7-Dichloro-2-quinolone exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, forming a stable complex that prevents the re-ligation of cleaved DNA strands . This binding interaction inhibits the enzymes’ activity, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, 5,7-Dichloro-2-quinolone can interact with other biomolecules, such as proteins involved in cell signaling, to modulate their activity and influence cellular processes .

Temporal Effects in Laboratory Settings

The effects of 5,7-Dichloro-2-quinolone over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 5,7-Dichloro-2-quinolone in in vitro studies has shown sustained inhibition of bacterial growth and consistent induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules.

Dosage Effects in Animal Models

In animal models, the effects of 5,7-Dichloro-2-quinolone vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, 5,7-Dichloro-2-quinolone can induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

5,7-Dichloro-2-quinolone is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 5,7-Dichloro-2-quinolone is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 5,7-Dichloro-2-quinolone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the liver, kidneys, and lungs . It can also cross cellular membranes and accumulate in specific compartments, such as the nucleus and mitochondria . The interactions with transporters and binding proteins play a crucial role in determining the localization and accumulation of 5,7-Dichloro-2-quinolone within cells.

Subcellular Localization

The subcellular localization of 5,7-Dichloro-2-quinolone is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, affecting mitochondrial function and energy metabolism . The targeting signals and post-translational modifications of 5,7-Dichloro-2-quinolone contribute to its specific localization within subcellular compartments.

Properties

IUPAC Name

5,7-dichloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPQNDNLFIICBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652227
Record name 5,7-Dichloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835903-13-4
Record name 5,7-Dichloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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